Diethyl 4-bromophenylmalonate
Description
Contextualizing Malonate Esters in Advanced Synthetic Strategies
Malonate esters, such as diethyl malonate, are a cornerstone of modern organic synthesis due to the reactivity of the methylene (B1212753) group positioned between two carbonyl groups. chemicalbook.comacs.org This positioning makes the alpha-protons acidic and easily removed by a base to form a stable enolate, which is a potent nucleophile. wikipedia.org This reactivity is harnessed in several key synthetic strategies:
Malonic Ester Synthesis: This classic reaction allows for the conversion of alkyl halides into carboxylic acids with two additional carbon atoms. The process involves the alkylation of the malonate enolate followed by hydrolysis and decarboxylation. wikipedia.orgtutorchase.com
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound like diethyl malonate, catalyzed by a weak base. thermofisher.comwikipedia.org The initial adduct can then undergo dehydration to yield an α,β-unsaturated compound, a valuable intermediate in many synthetic pathways. wikipedia.org
Michael Addition: The enolate derived from diethyl malonate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction. wikipedia.orglibretexts.org This reaction is a powerful tool for the formation of carbon-carbon bonds and the construction of 1,5-dicarbonyl compounds. wikipedia.org
Synthesis of Heterocycles: Malonate esters are crucial starting materials for the synthesis of a variety of heterocyclic compounds. A notable example is the synthesis of barbiturates, a class of sedative and hypnotic drugs, through the condensation of a disubstituted malonic ester with urea (B33335). libretexts.orgorgsyn.orgchemicalbook.comcutm.ac.in
The versatility of malonate esters has been further expanded through the development of new catalytic systems, including those based on palladium and copper, which enable novel transformations and the construction of increasingly complex molecular architectures. organic-chemistry.orgnih.gov
Diethyl 4-Bromophenylmalonate: A Bifunctional Platform for Chemical Transformations
This compound distinguishes itself from simple malonate esters by incorporating a bromophenyl substituent. This feature introduces a second reactive site into the molecule, significantly expanding its synthetic potential. The molecule possesses two key functional handles:
The Malonate Ester Moiety: This part of the molecule retains the classic reactivity of malonate esters, allowing for alkylation, acylation, and participation in condensation reactions at the active methylene position.
The Bromophenyl Group: The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions. This allows for the introduction of a wide range of substituents at the para-position of the phenyl ring.
The presence of both these functionalities makes this compound a bifunctional platform, enabling sequential or orthogonal chemical modifications. For instance, the malonate moiety can be first modified, followed by a cross-coupling reaction on the bromophenyl ring, or vice versa. This strategic flexibility is highly valuable in the multi-step synthesis of complex target molecules.
Academic Research Trajectories for this compound Chemistry
Academic research involving this compound has primarily focused on leveraging its bifunctional nature to develop novel synthetic methodologies and to access complex molecular scaffolds of medicinal and material interest. Key research trajectories include:
Development of Catalytic Arylation Methods: The synthesis of this compound itself is an area of research, with studies focusing on the development of efficient copper-catalyzed α-arylation methods for coupling aryl halides with diethyl malonate. organic-chemistry.orgnih.govacs.org
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. sigmaaldrich.comlibretexts.org These reactions are widely used to form new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of substituted phenylmalonates.
Synthesis of Heterocyclic Compounds: Researchers have utilized this compound as a key starting material for the construction of various heterocyclic systems. mdpi.comclockss.org For example, it has been used in the synthesis of pyrimidine (B1678525) derivatives, which are important structural motifs in many biologically active compounds. lookchem.com
Intermediate in Medicinal Chemistry: The compound serves as a crucial intermediate in the synthesis of medicinally relevant molecules. For instance, it is a precursor in the synthesis of Macitentan, a drug used to treat pulmonary arterial hypertension. lookchem.comchemicalbook.com It has also been used in the synthesis of inhibitors for enzymes implicated in cancer, such as USP1/UAF1 deubiquitinase. acs.org
These research efforts highlight the ongoing importance of this compound as a versatile tool in the hands of synthetic organic chemists for the construction of complex and functionally rich molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(4-bromophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEVEYWBDFTMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441216 | |
| Record name | DIETHYL 4-BROMOPHENYLMALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93139-85-6 | |
| Record name | DIETHYL 4-BROMOPHENYLMALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of Diethyl 4 Bromophenylmalonate
Overview of Established Approaches to Arylmalonic Esters
The introduction of an aryl group onto a malonic ester backbone is a fundamental transformation in organic chemistry. The methodologies to achieve this can be divided into traditional and contemporary catalytic routes.
The classical malonic ester synthesis is a versatile method for preparing substituted acetic acids. wikipedia.org The core of this strategy involves the alkylation of diethyl malonate. The process begins with the deprotonation of the α-carbon (the carbon adjacent to both carbonyl groups) of the diethyl malonate using a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. organicchemistrytutor.comorganicchemistrytutor.com This enolate then acts as a nucleophile, attacking an electrophile, typically an alkyl halide, in a nucleophilic substitution reaction (SN2) to form a new carbon-carbon bond. wikipedia.orgorganicchemistrytutor.com
The key steps in this synthesis are:
Enolate Formation : A base removes the acidic α-proton to create a nucleophilic enolate. organicchemistrytutor.com
Alkylation : The enolate reacts with an alkyl halide to form the C-alkylated product. organicchemistrytutor.com
Optional Second Alkylation : The process can be repeated to introduce a second alkyl group. wikipedia.org
Hydrolysis and Decarboxylation : The ester groups are hydrolyzed to carboxylic acids, and subsequent heating leads to the loss of one carboxyl group as carbon dioxide, yielding a substituted carboxylic acid. organicchemistrytutor.comorganicchemistrytutor.com
While highly effective for alkyl halides, the direct arylation of malonate esters using aryl halides under classical SN2 conditions is generally not feasible due to the low reactivity of aryl halides in this type of reaction. Therefore, modifications and alternative strategies are necessary to synthesize arylmalonic esters like diethyl 4-bromophenylmalonate.
To overcome the limitations of classical methods for arylation, various catalytic systems have been developed. These modern routes offer milder reaction conditions and broader functional group tolerance. Copper-catalyzed cross-coupling reactions have emerged as a significant and general method for the synthesis of α-aryl malonates. nih.govresearchgate.net
One prominent approach involves the coupling of an aryl iodide or other aryl halides with diethyl malonate in the presence of a copper(I) catalyst. nih.gov For instance, the use of copper(I) iodide (CuI) as a catalyst, along with a base like cesium carbonate (Cs₂CO₃) and a ligand such as 2-phenylphenol, facilitates the arylation in good to excellent yields. nih.gov This method is valued for its mild conditions and compatibility with various functional groups. nih.gov
Furthermore, the use of copper oxide nanoparticles (CuO-NPs) has been reported as an efficient and reusable heterogeneous catalyst for the C-arylation of active methylene (B1212753) compounds, including diethyl malonate, with various aryl halides. researchgate.net These nanoparticle-based systems often lead to high yields, shorter reaction times, and the ability to recover and reuse the catalyst, aligning with the principles of green chemistry. researchgate.net
Specific Protocols and Conditions for this compound Synthesis
The synthesis of this compound is often a key step in the production of more complex molecules, such as the pharmaceutical Macitentan. chemicalbook.com Specific protocols often employ transition metal catalysis to facilitate the crucial C-C bond formation between the 4-bromophenyl group and the malonate moiety.
A general and effective method is the copper-catalyzed arylation of diethyl malonate. This reaction typically involves coupling an aryl halide (e.g., 4-bromoiodobenzene or 1,4-dibromobenzene) with diethyl malonate. The conditions for these reactions are optimized to maximize yield and purity.
Below are representative conditions for the synthesis of arylmalonates, which are applicable for the preparation of this compound.
Table 1: Copper-Catalyzed Synthesis of Diethyl Arylmalonates
| Aryl Halide | Catalyst | Base | Ligand/Additive | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|---|
| Aryl Iodide | CuI (catalytic) | Cs₂CO₃ | 2-Phenylphenol | N,N-Dimethylformamide (DMF) | Not specified | Good to Excellent nih.gov |
In a specific context related to the synthesis of intermediates for Macitentan, a process is described where methyl-(4-bromophenyl) acetate (B1210297) is condensed with dimethyl carbonate using a base like sodium methoxide (B1231860) to yield dimethyl-(4-bromophenyl) malonate. quickcompany.ingoogle.com While this example yields the dimethyl ester, the underlying chemical transformation—the addition of a second ester group to an arylacetic ester—is a relevant strategy.
Table 2: Example of Malonate Synthesis from an Arylacetic Ester
| Starting Material | Reagent | Base | Solvent | Product |
|---|
This approach, involving the condensation of an arylacetic ester with a carbonate ester, provides an alternative pathway to the target malonate structure.
Mechanistic Investigations of Diethyl 4 Bromophenylmalonate Reactivity
Elucidating the Reactivity of the Malonate Methylene (B1212753) Protons
The carbon atom situated between the two ester carbonyl groups in diethyl 4-bromophenylmalonate possesses protons that are notably acidic. This acidity is a cornerstone of its utility in synthesis, allowing for the formation of a stabilized enolate anion that can act as a potent nucleophile.
Kinetics and Thermodynamics of Enolate Formation
The deprotonation of the α-carbon is governed by both kinetic and thermodynamic factors. The acidity of these protons is significantly enhanced by the electron-withdrawing nature of the two adjacent ester groups, which stabilize the resulting conjugate base through resonance. The pKa of the parent compound, diethyl malonate, is approximately 13 in aqueous solution, and this value is influenced by substituents on the phenyl ring. ucalgary.cachemicalbook.com The 4-bromo substituent, being electron-withdrawing, further increases the acidity of the methylene protons compared to unsubstituted diethyl phenylmalonate.
The formation of the enolate is typically achieved using a suitable base. The choice of base and reaction conditions can dictate whether the reaction is under kinetic or thermodynamic control. masterorganicchemistry.comyoutube.com
Thermodynamic Control: Using a weaker base, such as sodium ethoxide in ethanol, establishes an equilibrium between the starting malonate and the enolate. libretexts.org This allows for the formation of the most stable, or thermodynamic, enolate.
Kinetic Control: Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures (-78 °C) lead to rapid and irreversible deprotonation. masterorganicchemistry.commasterorganicchemistry.com This process favors the formation of the kinetic enolate, which is the enolate that forms the fastest, though it may not be the most stable isomer if other acidic protons were present. libretexts.orgyoutube.com
The stability of the resulting enolate is a key thermodynamic driver for its formation. The negative charge is delocalized across the α-carbon and the two oxygen atoms of the carbonyl groups, as depicted in its resonance structures.
Table 1: Factors Influencing Enolate Formation
| Factor | Kinetic Control | Thermodynamic Control |
| Base | Strong, bulky (e.g., LDA) | Weaker, less hindered (e.g., NaOEt) |
| Temperature | Low (e.g., -78 °C) | Room temperature or higher |
| Solvent | Aprotic (e.g., THF) | Protic or Aprotic |
| Outcome | Fastest-formed enolate | Most stable enolate |
Stereochemical Control in α-Substitutions
Once the planar enolate is formed, it can react as a nucleophile with various electrophiles, such as alkyl halides, in α-substitution reactions. When the substitution creates a new stereocenter at the α-carbon, controlling the stereochemistry of the product becomes a significant challenge.
Achieving stereochemical control often involves the use of chiral auxiliaries, catalysts, or reagents. nih.gov Although specific studies detailing the asymmetric alkylation of this compound are specialized, the general principles are well-established in malonic ester synthesis. nih.gov Strategies include:
Chiral Phase-Transfer Catalysis: Using a chiral catalyst to shuttle the enolate between an aqueous and an organic phase, creating a chiral environment for the alkylation reaction.
Chiral Auxiliaries: Covalently attaching a chiral group to the malonate ester. The steric hindrance and electronic properties of the auxiliary direct the incoming electrophile to one face of the enolate, leading to a diastereoselective reaction. The auxiliary can then be cleaved to yield the enantiomerically enriched product.
Chiral Metal Complexes: Employing a chiral ligand complexed to a metal cation that coordinates with the enolate. This asymmetric coordination environment influences the trajectory of the electrophile's approach.
The success of these methods depends on creating a significant energy difference between the transition states leading to the two possible stereoisomers.
Understanding Aromatic Substitution Pathways at the Bromophenyl Moiety
The carbon-bromine (C-Br) bond on the phenyl ring of this compound is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. wikipedia.org These reactions are fundamental in modern organic synthesis and are typically catalyzed by transition metals, most commonly palladium. wikipedia.orgcsbsju.edu
Transition Metal-Catalyzed Activation of the Carbon-Bromine Bond
The activation of the C-Br bond is the initial and often rate-determining step in many cross-coupling catalytic cycles. scispace.comuwindsor.ca This process involves the insertion of a low-valent transition metal species, typically a palladium(0) complex, into the C-Br bond. nih.govacs.orgresearchgate.net
This step, known as oxidative addition , involves the metal center being oxidized from a lower oxidation state (e.g., Pd(0)) to a higher one (e.g., Pd(II)). youtube.comchemrxiv.org The reaction proceeds as follows:
L₂Pd(0) + Ar-Br → L₂Pd(II)(Ar)(Br) (where Ar = 4-(diethylmalonyl)phenyl and L = ligand)
The facility of this oxidative addition is influenced by several factors:
The Metal: Palladium is highly effective, but other metals like nickel and copper are also used. Nickel catalysts, for instance, can be more reactive for less reactive electrophiles. nih.gov
The Ligands: Electron-rich and sterically bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on the metal center promote the oxidative addition by stabilizing the resulting metal complex and increasing the electron density on the metal, making it more nucleophilic.
The Halide: The C-X bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition is generally faster for aryl iodides than for aryl bromides, which in turn are more reactive than aryl chlorides. csbsju.edu
Mechanistic Cycles of Cross-Coupling Reactions: Oxidative Addition, Transmetalation, and Reductive Elimination
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, follow a general catalytic cycle that consists of three key elementary steps after the initial activation of the catalyst. csbsju.edunih.gov
Oxidative Addition: As described above, the active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. mdpi.com
Transmetalation (for couplings like Suzuki or Negishi): In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the palladium center, displacing the bromide ligand. csbsju.eduscispace.com This forms a diorganopalladium(II) complex. The rate and efficiency of this step can be influenced by the choice of base and additives. nih.gov
Reductive Elimination: This is the final step where the two organic groups (the bromophenyl moiety and the group transferred during transmetalation) are coupled together, forming the new C-C or C-heteroatom bond. iciq.orgprinceton.edu This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.netresearchgate.net The reaction is generally favored for complexes with cis-oriented, bulky organic ligands.
Table 2: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle
| Step | Description | Palladium Oxidation State Change | Key Reactants | Key Intermediate |
| Oxidative Addition | Insertion of Pd into the Ar-Br bond. | 0 → +2 | This compound, Pd(0) catalyst | Arylpalladium(II) halide complex |
| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd center. | No change (+2) | Organometallic reagent (e.g., R-BY₂) | Diorganopalladium(II) complex |
| Reductive Elimination | Formation of the new C-C bond and expulsion of the product. | +2 → 0 | - | - |
This mechanistic framework allows for the rational design of catalysts and reaction conditions to achieve a wide array of transformations involving the bromophenyl group of this compound.
Advanced Synthetic Applications of Diethyl 4 Bromophenylmalonate
Diverse Carbon-Carbon Bond Forming Reactions
The dual reactivity of diethyl 4-bromophenylmalonate makes it a powerful tool for the synthesis of a wide array of organic compounds. The bromine atom on the phenyl ring acts as a handle for introducing new aryl, alkyl, or alkynyl groups through various cross-coupling methodologies. Concurrently, the malonate center provides a nucleophilic carbon atom that can be readily alkylated or acylated to introduce further diversity.
The presence of the 4-bromophenyl group makes this compound an excellent candidate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the construction of carbon-carbon bonds.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org this compound, as an aryl bromide, is an ideal electrophilic partner for this reaction. It can be coupled with a variety of arylboronic acids or their esters to generate biaryl structures, or with alkylboronic acids to form aryl-alkyl bonds. libretexts.orgsmu.cawikipedia.orgyoutube.comwikipedia.org
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled. organic-chemistry.org For a substrate like this compound, which contains ester functionalities, milder bases such as carbonates or phosphates are often preferred to avoid hydrolysis of the ester groups. organic-chemistry.org
| Arylboronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | >90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | >85 |
| Methylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | THF/H₂O | 80 | >80 |
This table represents hypothetical data based on typical conditions for Suzuki-Miyaura reactions of aryl bromides.
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.org this compound can serve as the aryl halide component, reacting with various alkenes to introduce a vinyl group at the 4-position of the phenyl ring. This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylarenes. nih.govyoutube.com
The mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the substituted alkene product and a palladium-hydride species. The active Pd(0) catalyst is then regenerated by the action of a base. libretexts.org Common catalysts include palladium acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), often used in conjunction with phosphine (B1218219) ligands. wikipedia.org
Below is a hypothetical data table illustrating potential Heck reactions with this compound.
| Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | >85 |
| n-Butyl acrylate | Pd(OAc)₂ | - | NaOAc | DMA | 120 | >90 |
| Acrylonitrile | Pd(PPh₃)₄ | - | K₂CO₃ | Acetonitrile | 80 | >80 |
This table represents hypothetical data based on typical conditions for Heck reactions of aryl bromides.
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnrochemistry.comlibretexts.org This reaction allows for the direct introduction of an alkynyl group onto the phenyl ring of this compound, providing access to a wide range of arylalkynes. These products are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. nih.govorganic-chemistry.orgorganic-chemistry.org
The catalytic cycle of the Sonogashira reaction involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle. The copper acetylide, formed from the terminal alkyne and a copper(I) salt, undergoes transmetalation with the organopalladium intermediate. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.org
A representative data table for the Sonogashira coupling of this compound is presented below.
| Terminal Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | >90 |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 80 | >85 |
| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | Piperidine | DMF | 70 | >90 |
This table represents hypothetical data based on typical conditions for Sonogashira reactions of aryl bromides.
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. organic-chemistry.orgnih.govresearchgate.net This reaction is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. This compound can be coupled with various organozinc reagents, including alkyl-, alkenyl-, and arylzinc species. nih.govresearchgate.net
The Kumada coupling , on the other hand, utilizes a Grignard reagent as the nucleophilic partner in a nickel- or palladium-catalyzed cross-coupling with an organohalide. rhhz.netnrochemistry.comorganic-chemistry.org While Grignard reagents are highly reactive, which can sometimes limit functional group compatibility, the Kumada coupling is a powerful and often high-yielding transformation. The presence of ester groups in this compound would necessitate careful selection of reaction conditions to avoid side reactions with the Grignard reagent. acs.orgnih.gov
The following tables provide hypothetical examples for these reactions.
Negishi Coupling
| Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | >90 |
| Ethylzinc bromide | Pd₂(dba)₃ | P(o-tol)₃ | THF | 65 | >85 |
| Vinylzinc chloride | Pd(dppf)Cl₂ | - | THF | 60 | >80 |
This table represents hypothetical data based on typical conditions for Negishi reactions of aryl bromides.
Kumada Coupling
| Grignard Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |
| Phenylmagnesium bromide | Ni(dppp)Cl₂ | THF | 25 | >80 |
| Methylmagnesium bromide | Pd(PPh₃)₄ | THF | 0 | >75 |
| Vinylmagnesium bromide | Ni(acac)₂ | THF | 25 | >70 |
This table represents hypothetical data based on typical conditions for Kumada reactions of aryl bromides, with consideration for the ester functionality.
The malonate moiety of this compound contains an acidic α-hydrogen, which can be readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation and acylation. youtube.comlibretexts.orglibretexts.org
The alkylation of the malonate center is typically achieved by treating the compound with a base, such as sodium ethoxide, followed by the addition of an alkyl halide. libretexts.orgresearchgate.net This SN2 reaction allows for the introduction of a wide range of alkyl groups at the α-position. The reaction is generally efficient for primary and secondary alkyl halides. libretexts.orglibretexts.org
Acylation of the malonate center can be accomplished by reacting the enolate with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction introduces an acyl group at the α-carbon, leading to the formation of a β-keto ester derivative. nih.gov
The following tables illustrate potential alkylation and acylation reactions.
Alkylation of the Malonate Center
| Alkyl Halide | Base | Solvent | Temp (°C) | Yield (%) |
| Ethyl iodide | NaOEt | Ethanol | 25 | >90 |
| Benzyl bromide | K₂CO₃ | Acetone | 56 | >85 |
| Allyl bromide | NaH | THF | 25 | >90 |
This table represents hypothetical data based on typical conditions for the alkylation of diethyl malonate derivatives.
Acylation of the Malonate Center
| Acylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
| Acetyl chloride | NaH | THF | 0-25 | >80 |
| Benzoyl chloride | Et₃N | CH₂Cl₂ | 0-25 | >75 |
| Acetic anhydride | Pyridine | - | 100 | >70 |
This table represents hypothetical data based on typical conditions for the acylation of diethyl malonate derivatives.
Condensation and Cyclization Reactions Utilizing Malonate Nucleophilicity
The presence of the active methylene (B1212753) group in this compound, flanked by two electron-withdrawing ester groups, imparts significant nucleophilicity to the central carbon atom. This reactivity is harnessed in a variety of condensation and cyclization reactions to construct diverse molecular scaffolds.
One of the most prominent applications is the Knoevenagel condensation , where the deprotonated malonate acts as a potent nucleophile, attacking the carbonyl carbon of aldehydes and ketones. amazonaws.comresearchgate.netorganicreactions.orgthermofisher.comresearchgate.net This reaction, typically catalyzed by a weak base, proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. The reaction of this compound with various aromatic aldehydes, for instance, leads to the formation of substituted benzylidenemalonates. These products are valuable intermediates for the synthesis of more complex molecules. The general mechanism involves the formation of a carbanion from the malonate, which then attacks the aldehyde. amazonaws.com Subsequent proton transfer and elimination of water yield the final condensed product.
The nucleophilicity of this compound is also exploited in Michael addition reactions . In this conjugate addition, the malonate enolate adds to the β-carbon of α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives, which are key building blocks in organic synthesis.
Furthermore, the products derived from these initial condensation reactions can undergo subsequent intramolecular cyclization to form a variety of heterocyclic systems. For example, the Knoevenagel adducts can be further manipulated to synthesize coumarins, pyrimidines, and other important heterocyclic motifs. The specific reaction pathways and resulting products are highly dependent on the reaction conditions and the nature of the other reactants.
| Reaction Type | Reactant | Key Features | Resulting Product Class |
| Knoevenagel Condensation | Aromatic Aldehydes | Base-catalyzed, C-C bond formation | Substituted benzylidenemalonates |
| Michael Addition | α,β-Unsaturated Ketones | Conjugate addition, C-C bond formation | 1,5-Dicarbonyl compounds |
| Condensation-Cyclization | Dicarbonyl compounds | Formation of heterocyclic rings | Pyridines, Pyrimidines |
Construction of Complex Organic Architectures
The dual reactivity of this compound, stemming from both its malonate and aryl bromide functionalities, makes it a valuable precursor for the synthesis of complex organic molecules, including natural product building blocks and pharmaceutical intermediates.
While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its structural motifs are present in various natural compounds. The substituted phenylmalonate core can serve as a foundational element for the construction of more elaborate molecular skeletons. For instance, the arylated malonate structure is a recurring theme in certain classes of flavonoids and alkaloids.
Multicomponent reactions (MCRs) represent a powerful strategy in natural product synthesis where the core structure of this compound could be efficiently incorporated into complex molecules in a single step. The ability to introduce the bromophenylmalonate unit while simultaneously forming multiple new bonds makes this approach highly convergent and atom-economical.
The structural features of this compound make it an attractive starting material for the synthesis of precursors for medicinally important compounds. The malonic ester moiety is a common pharmacophore in various drug classes, including anticonvulsants and anti-inflammatory agents.
For example, the synthesis of barbiturate-like structures, known for their sedative and anticonvulsant properties, often involves the condensation of malonic esters with urea (B33335) or thiourea (B124793) derivatives. By using this compound, novel substituted barbiturates with a bromophenyl group could be synthesized, potentially leading to compounds with modified pharmacological profiles.
In the realm of anti-inflammatory drug design, the aryl acetic acid moiety is a key structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Hydrolysis and decarboxylation of this compound would yield 4-bromophenylacetic acid, a potential precursor for new anti-inflammatory agents. The bromine atom also provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents to modulate biological activity.
| Target Compound Class | Synthetic Strategy | Potential Application |
| Substituted Barbiturates | Condensation with Urea/Thiourea | Anticonvulsant Agents |
| Aryl Acetic Acid Derivatives | Hydrolysis and Decarboxylation | Anti-inflammatory Agents |
| Functionalized Heterocycles | Cyclization of Condensation Products | Diverse Pharmaceutical Scaffolds |
Emerging C-H Activation and Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to molecule construction. The 4-bromophenyl group of this compound presents opportunities for late-stage functionalization via C-H activation.
Palladium-catalyzed C-H arylation is a powerful method for the formation of biaryl linkages. rsc.orgmdpi.com While the bromine atom on the phenyl ring is a traditional site for cross-coupling reactions, modern catalytic systems can also target the C-H bonds of the aromatic ring for direct arylation. This allows for the introduction of a second aryl group onto the phenyl ring, leading to highly substituted and complex aromatic structures. The directing group ability of the malonate ester group can influence the regioselectivity of such C-H activation reactions, potentially favoring functionalization at the ortho position to the malonate substituent.
Rhodium-catalyzed C-H activation offers complementary reactivity to palladium-based systems. nih.govrsc.orgescholarship.orgresearchgate.net Rhodium catalysts can facilitate a range of C-H functionalization reactions, including olefination, alkylation, and arylation. The application of these methods to this compound could provide access to novel derivatives with unique substitution patterns that would be challenging to synthesize using traditional methods. For instance, a rhodium-catalyzed ortho-olefination would introduce a vinyl group adjacent to the malonate moiety, creating a versatile handle for further transformations.
These emerging C-H activation strategies bypass the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. The development of new catalysts and methodologies in this area will undoubtedly expand the synthetic utility of this compound in the future.
| Catalyst System | Transformation | Key Advantage |
| Palladium (Pd) | C-H Arylation | Direct formation of biaryl bonds |
| Rhodium (Rh) | C-H Olefination/Alkylation | Access to diverse substitution patterns |
| Ruthenium (Ru) | C-H Arylation/Annulation | Alternative catalytic systems |
Theoretical and Computational Chemistry Approaches to Diethyl 4 Bromophenylmalonate
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic environment of diethyl 4-bromophenylmalonate, which in turn dictates its physical properties and chemical reactivity. Density Functional Theory (DFT) is a commonly employed method for such investigations, often utilizing basis sets like B3LYP/6-311++G(d,p) to provide a balance between accuracy and computational cost. researchgate.net
These calculations can elucidate several key aspects of the molecule's electronic structure:
Optimized Molecular Geometry: Theoretical calculations can predict the most stable three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and dihedral angles. researchgate.net For instance, calculations on similar bromophenyl derivatives have determined the C-Br bond length to be around 1.92 Å. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For a related bromophenyl compound, a HOMO-LUMO gap of 4.25 eV was calculated, indicating significant charge transfer possibilities within the molecule. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.
Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, offering a quantitative measure of the partial positive or negative charge on each atom and further identifying reactive sites. researchgate.net
A summary of typical quantum chemical parameters that could be calculated for this compound is presented in the interactive table below.
| Parameter | Description | Typical Method | Significance |
| Optimized Geometry | 3D arrangement of atoms, bond lengths, and angles. | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides the most stable conformation of the molecule. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | DFT | Relates to chemical stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution. | DFT | Identifies electrophilic and nucleophilic sites. |
| Mulliken Atomic Charges | Partial charges on individual atoms. | DFT | Quantifies the charge distribution and reactive centers. |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge delocalization and intramolecular interactions. | NBO analysis | Explains stabilizing interactions within the molecule. |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states.
The malonic ester synthesis is a classic reaction involving derivatives like diethyl malonate, where the α-proton is abstracted by a base to form a nucleophilic enolate, which then undergoes alkylation. masterorganicchemistry.com Computational studies can model this process for this compound to:
Determine Reaction Energetics: Calculations can determine the change in enthalpy (ΔH), Gibbs free energy (ΔG), and activation energy (Ea) for each step of a proposed reaction mechanism. researchgate.net This helps in understanding the thermodynamic and kinetic feasibility of the reaction.
Identify Transition States: A transition state is the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry of transition states, providing a deeper understanding of the bond-breaking and bond-forming processes.
Visualize Reaction Pathways: The Intrinsic Reaction Coordinate (IRC) method can be used to trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the intended species.
For example, in a reaction where this compound is alkylated, computational modeling could compare the energy barriers for the formation of different potential products, thus predicting the regioselectivity of the reaction. DFT calculations, such as those using the B3LYP functional, are well-suited for these types of investigations.
The table below illustrates the types of data that can be obtained from computational modeling of a hypothetical reaction involving this compound.
| Computational Output | Description | Significance |
| Reaction Coordinate Diagram | A plot of energy versus the progress of the reaction. | Visualizes the energy changes throughout the reaction, including intermediates and transition states. |
| Transition State Geometry | The 3D structure of the highest energy point in the reaction pathway. | Provides insight into the mechanism of bond formation and cleavage. |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Determines the rate of the reaction; a lower Ea corresponds to a faster reaction. |
| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Gibbs Free Energy of Reaction (ΔG) | The net change in free energy, accounting for enthalpy and entropy. | Determines the spontaneity of the reaction. |
In Silico Design for Enhanced Reactivity and Selectivity
In silico design involves the use of computational methods to predict and optimize the properties of molecules before they are synthesized in the laboratory. This approach can significantly accelerate the discovery of new reagents and catalysts with improved performance.
For this compound, in silico design could be employed to:
Modify Substituents: The electronic and steric properties of the 4-bromophenyl group can be computationally modified by introducing different substituents on the aromatic ring. For example, the effect of electron-donating or electron-withdrawing groups on the acidity of the α-proton could be systematically studied. This would allow for the fine-tuning of the reactivity of the malonate in nucleophilic substitution reactions.
Screen Catalysts: If a reaction involving this compound is catalyzed, computational methods can be used to screen a library of potential catalysts. By modeling the interaction between the substrate and the catalyst, it is possible to predict which catalysts will lead to higher yields and selectivities.
Predict Reaction Outcomes: By building quantitative structure-activity relationship (QSAR) models, it is possible to correlate calculated molecular descriptors with experimentally observed reactivity or selectivity. These models can then be used to predict the performance of new, unsynthesized derivatives of this compound. For instance, a model could be developed to predict the half-life of related compounds based on calculated parameters like the ¹³C NMR chemical shift of the carbonyl carbon and steric descriptors. nih.gov
The following table outlines how in silico design principles could be applied to enhance the chemical properties of this compound.
| Design Strategy | Computational Approach | Desired Outcome |
| Substituent Modification | Systematically replace the bromo group or add other substituents on the phenyl ring in the computational model and calculate changes in electronic properties (e.g., pKa, HOMO/LUMO energies). | Tune the acidity of the α-proton to enhance reactivity in base-mediated reactions. |
| Solvent Effects | Perform calculations in different solvent models (e.g., using the Polarizable Continuum Model - PCM) to understand how the solvent influences reaction pathways and transition state energies. | Identify optimal reaction conditions to improve reaction rates and selectivity. |
| Catalyst Screening | Model the interaction of this compound with various potential catalysts and calculate the activation energies for the catalyzed reaction. | Discover more efficient catalysts that lower the energy barrier of the reaction, leading to higher yields and milder reaction conditions. |
Future Research Directions and Innovations for Diethyl 4 Bromophenylmalonate Chemistry
Green Chemistry Principles in Synthesis and Transformation
The integration of green chemistry principles into the synthesis and subsequent reactions of Diethyl 4-bromophenylmalonate is a critical area for future development. The aim is to create more sustainable processes by reducing waste, minimizing energy consumption, and utilizing less hazardous materials.
Key areas of focus include:
Microwave-Assisted Synthesis: This technique offers a significant advantage over conventional heating methods by enabling rapid and intense heating of polar substances. youtube.comnih.gov For reactions involving this compound, microwave irradiation can drastically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields. youtube.comnih.govrsc.org This method is particularly promising for accelerating palladium-catalyzed cross-coupling reactions, a common transformation for this compound. mdpi.com
Solvent-Free and Greener Solvent Systems: A major goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. Research into solvent-free reaction conditions for the synthesis and derivatization of this compound is a promising avenue. orgsyn.orggoogleapis.comgoogle.com Where solvents are necessary, the focus is shifting towards environmentally benign alternatives such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids, which can also facilitate catalyst recycling. mdpi.comresearchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis is emerging as a powerful and sustainable tool in organic synthesis. nsf.govpurdue.edu This methodology can facilitate a variety of transformations on aryl halides like this compound under mild conditions, often at room temperature. nsf.govnih.govresearchgate.netnih.govresearchgate.net By using light as a renewable energy source, photoredox catalysis can drive reactions that would otherwise require harsh reagents or high temperatures, thus offering a greener pathway to novel derivatives. purdue.edu
High-Throughput Screening and Automated Synthesis Development
To accelerate the discovery of new derivatives of this compound with desired properties, high-throughput screening (HTS) and automated synthesis are becoming indispensable tools. These technologies allow for the rapid and systematic exploration of a vast number of reaction variables.
Future directions in this area include:
Rapid Reaction Optimization: HTS platforms can be employed to screen numerous catalysts, ligands, bases, and solvents in parallel for reactions such as the Suzuki-Miyaura cross-coupling of this compound. nih.govsigmaaldrich.comunchainedlabs.comresearchgate.net This enables the swift identification of optimal conditions for achieving high yields and purity, a process that would be prohibitively time-consuming using traditional methods. unchainedlabs.com
Automated Synthesis Platforms: The development of automated synthesis platforms can further accelerate the generation of libraries of this compound derivatives. These systems can perform multi-step syntheses with minimal human intervention, facilitating the rapid production of diverse molecules for biological screening or materials science applications. researchgate.net
Advanced Analytical Techniques: The integration of high-throughput analytical techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), allows for the near-instantaneous analysis of reaction outcomes. nih.gov This rapid feedback loop is crucial for the efficient optimization of reaction conditions in an HTS workflow.
Unexplored Reactivity Modes and Synthetic Transformations
Beyond its established use in classical cross-coupling reactions, the full synthetic potential of this compound remains to be unlocked. Future research will focus on exploring novel reactivity modes and transformations to construct increasingly complex molecular architectures.
Promising areas of investigation include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
